Lurbinectedin is a synthetic tetrahydroisoquinoline alkaloid originally derived from a marine invertebrate, Ecteinascidia turbinata []. It is a potent antitumor agent currently under investigation for its efficacy against various cancer types [, , , , , , , , ]. Lurbinectedin's unique mechanism of action, involving inhibition of oncogenic transcription, and its ability to modulate the tumor microenvironment, make it a promising candidate for cancer treatment [, , , , , , ].
Lurbinectedin covalently binds to the minor groove of DNA, particularly at guanine-rich sequences, inducing DNA structural changes [, , , ]. This interaction subsequently disrupts DNA-protein interactions, impacting processes like transcription and DNA repair [, , ]. Further investigation is needed to determine the precise chemical reactions underlying these interactions.
Lurbinectedin primarily functions as a selective inhibitor of oncogenic transcription [, , , , ]. By binding to the DNA minor groove, it stalls and degrades RNA Polymerase II, thereby hindering the transcription of genes crucial for tumor cell survival and proliferation [, , , ]. Additionally, lurbinectedin induces single- and double-stranded DNA breaks, triggering apoptosis in tumor cells [, , , ]. Beyond its direct effects on tumor cells, lurbinectedin also modulates the tumor microenvironment by selectively depleting tumor-associated macrophages (TAMs) [, ]. This depletion can further enhance its antitumor activity by suppressing inflammatory responses and angiogenesis [, ].
Small Cell Lung Cancer (SCLC): Lurbinectedin is FDA-approved for relapsed SCLC following platinum-based chemotherapy [, , , ]. Clinical trials have shown encouraging response rates and survival benefits, particularly in patients with longer chemotherapy-free intervals [, ]. Combinations with other agents, including doxorubicin and immune checkpoint inhibitors, are under investigation [, , ].
Ovarian Clear Cell Carcinoma (CCC): Preclinical studies highlight lurbinectedin's efficacy against both chemosensitive and chemoresistant CCC cells [, ]. Synergistic interactions with irinotecan have been observed, suggesting a potential combination therapy [, ].
Pancreatic Cancer: Preclinical data indicate that lurbinectedin effectively targets pancreatic cancer cells in vitro [, , ]. Combinations with irinotecan, 5-Fluorouracil, gemcitabine, and ONC212 have shown synergistic effects [, , , ].
Other Solid Tumors: Lurbinectedin has also demonstrated activity in preclinical and early clinical trials for breast cancer, endometrial cancer, soft tissue sarcomas, and malignant pleural mesothelioma [, , , , , ]. Combinations with other chemotherapeutics and immune checkpoint inhibitors are being explored [, , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2